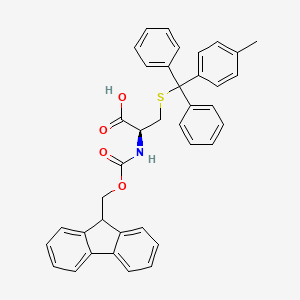

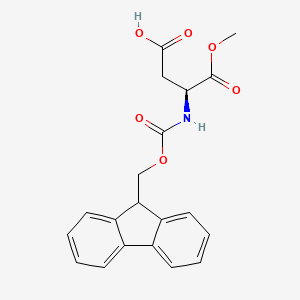

Fmoc-D-Cys(Mtt)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-D-Cys(Mtt)-OH is an amino acid derivative with a wide range of applications in biochemistry, pharmacology, and biotechnology. It is a synthetic compound that is used to modify and stabilize proteins, peptides, and other molecules for various scientific and medical purposes. This compound is a versatile and powerful tool for scientists and researchers to study the structure and functions of proteins, peptides, and other molecules.

科学研究应用

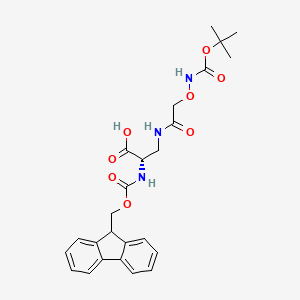

1. 基于Fmoc的生物启发肽类隐性硫酯的自动化合成 Fmoc-D-Cys(Mtt)-OH 可用于基于Fmoc的生物启发肽类隐性硫酯的自动化合成 {svg_1}. 该方法是一种简单且通用的方法,可以获得肽硫酯类似物 {svg_2}. 所得肽类隐性硫酯可直接用于天然化学连接 (NCL) 反应,在中性 pH 值下具有快速位移动力学 {svg_3}.

蛋白质的汇聚合成

该化合物在通过 NCL 进行蛋白质的汇聚合成中起着至关重要的作用 {svg_4}. 尽管最近取得了进展,但用于蛋白质汇聚合成的肽类 a-硫酯的直接基于 Fmoc 的固相合成仍然是该领域的一项挑战 {svg_5}.

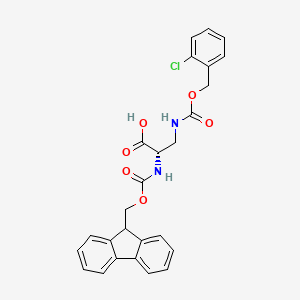

复杂富含二硫键的肽的合成

this compound 可用于复杂富含二硫键的肽的合成 {svg_6}. 已经开发出用于保护和随后脱保护半胱氨酸的复杂策略,促进了这些肽的合成 {svg_7}.

蛋白质的半合成

该化合物用于蛋白质的半合成 {svg_8}. 在过去的几十年中,半胱氨酸硫醇基的保护基化学促进了肽和蛋白质化学的广泛应用 {svg_9}.

5. 体内和体外肽/蛋白质标记 this compound 可用于体内和体外肽/蛋白质标记 {svg_10}. 半胱氨酸的保护和脱保护促进了该应用 {svg_11}.

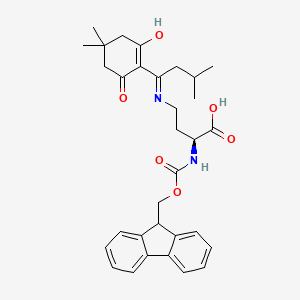

固相肽合成 (SPPS)

作用机制

Target of Action

Fmoc-D-Cys(Mtt)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides and proteins. It serves as a protecting group for the cysteine thiol group, enabling a vast array of peptide and protein chemistry .

Mode of Action

This compound operates by protecting the cysteine residues in peptide chains during synthesis . This protection is crucial to prevent unwanted side reactions. The Fmoc group is removed under basic conditions, typically with piperidine, while the Mtt group can be selectively removed under mild acidic conditions .

Biochemical Pathways

The compound plays a significant role in the solid-phase peptide synthesis (SPPS) pathway . It enables the convergent synthesis of proteins through native chemical ligation (NCL), a powerful tool for protein engineering . The Fmoc-based solid phase synthesis of peptide a-thioesters is a key step in this pathway .

Pharmacokinetics

Its stability under different conditions and its reactivity with various reagents are critical for its role in peptide synthesis .

Result of Action

The use of this compound in peptide synthesis results in the formation of peptide a-thioesters, which are key intermediates for the convergent synthesis of proteins . The resulting peptide crypto-thioesters can be directly used in NCL reactions .

Action Environment

The action of this compound is influenced by the pH and the solvent used. The Fmoc group is removed under basic conditions, while the Mtt group is selectively removed under mild acidic conditions . The choice of solvent can also impact the efficiency of these reactions .

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)-diphenylmethyl]sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H33NO4S/c1-26-20-22-29(23-21-26)38(27-12-4-2-5-13-27,28-14-6-3-7-15-28)44-25-35(36(40)41)39-37(42)43-24-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,39,42)(H,40,41)/t35-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCZXLMDPCBTSL-PGUFJCEWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H33NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701131358 |

Source

|

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)diphenylmethyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701131358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

252206-29-4 |

Source

|

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)diphenylmethyl]-D-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252206-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)diphenylmethyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701131358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH](/img/structure/B613460.png)